Bufrolin Bufrolin Bufrolin(cas 54867-56-0) is a mast cell stabilizer drug and is shown to display agonism at either human or rat G protein-coupled receptor GPR35.
Brand Name: Vulcanchem
CAS No.: 54867-56-0
VCID: VC0127780
InChI: InChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26)
SMILES: CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O
Molecular Formula: C18H16N2O6
Molecular Weight: 356.3 g/mol

Bufrolin

CAS No.: 54867-56-0

Reference Standards

VCID: VC0127780

Molecular Formula: C18H16N2O6

Molecular Weight: 356.3 g/mol

Bufrolin - 54867-56-0

CAS No. 54867-56-0
Product Name Bufrolin
Molecular Formula C18H16N2O6
Molecular Weight 356.3 g/mol
IUPAC Name 6-butyl-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid
Standard InChI InChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26)
Standard InChIKey BQVIONBNDNFCCP-UHFFFAOYSA-N
SMILES CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O
Canonical SMILES CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O
Description Bufrolin(cas 54867-56-0) is a mast cell stabilizer drug and is shown to display agonism at either human or rat G protein-coupled receptor GPR35.
Synonyms 6-butyl-1,4,7,10-tetrahydro-4,10-dioxo-1,7-phenathroline-2,8-dicarboxylic acid
bufrolin
bufrolin disodium salt
ICI 74917
ICI-74917
Reference 1. Mol Pharmacol. 2014 Jan;85(1):91-104. doi: 10.1124/mol.113.089482. Epub 2013 Oct
10.

The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high
and equipotent agonists of human and rat GPR35.

MacKenzie AE(1), Caltabiano G, Kent TC, Jenkins L, McCallum JE, Hudson BD,
Nicklin SA, Fawcett L, Markwick R, Charlton SJ, Milligan G.

Author information:
(1)Molecular Pharmacology Group, Institute of Molecular, Cell, and Systems
Biology (A.E.M., G.C., L.J., J.E.M., B.D.H., G.M.) and Institute of
Cardiovascular and Medical Sciences, (J.E.M., S.A.N.), College of Medical,
Veterinary and Life Sciences, University of Glasgow, Glasgow, Scotland, United
Kingdom; Laboratory of Computational Medicine, Biostatistics Unit, Faculty of
Medicine, Autonomous University of Barcelona, Bellaterra, Spain (G.C.); and
Novartis Institutes for Biomedical Research, Horsham, United Kingdom (T.C.K.,
L.F., R.M., S.J.C.).

Lack of high potency agonists has restricted analysis of the G protein-coupled
receptor GPR35. Moreover, marked variation in potency and/or affinity of current
ligands between human and rodent orthologs of GPR35 has limited their productive
use in rodent models of physiology. Based on the reported modest potency of the
antiasthma and antiallergic ligands cromolyn disodium and nedocromil sodium, we
identified the related compounds lodoxamide and bufrolin as high potency agonists
of human GPR35. Unlike previously identified high potency agonists that are
highly selective for human GPR35, both lodoxamide and bufrolin displayed
equivalent potency at rat GPR35. Further synthetic antiallergic ligands, either
sharing features of the standard surrogate agonist zaprinast, or with lodoxamide
and bufrolin, were also shown to display agonism at either human or rat GPR35.
Because both lodoxamide and bufrolin are symmetric di-acids, their potential mode
of binding was explored via mutagenesis based on swapping between the rat and
human ortholog nonconserved arginine residues within proximity of a key conserved
arginine at position 3.36. Computational modeling and ligand docking predicted
the contributions of different arginine residues, other than at 3.36, in human
GPR35 for these two ligands and were consistent with selective loss of potency of
either bufrolin or lodoxamide at distinct arginine mutants. The computational
models also suggested that bufrolin and lodoxamide would display reduced potency
at a low-frequency human GPR35 single nucleotide polymorphism. This prediction
was confirmed experimentally.
PubChem Compound 72103
Last Modified Nov 11 2021
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